N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Description
N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound that features a thiazole ring and a benzotriazole moiety
Properties
IUPAC Name |
N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-4-23-10(2)15-17-12(9-24-15)8-21(3)16(22)11-5-6-13-14(7-11)19-20-18-13/h9-11H,4-8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXKHHHUIILDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CN(C)C(=O)C2CCC3=NNN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzotriazole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the thiazole and benzotriazole units under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced to form dihydrobenzotriazoles.
Substitution: Both the thiazole and benzotriazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzotriazole moiety may produce dihydrobenzotriazoles .
Scientific Research Applications
N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide.
Benzotriazole Derivatives: Compounds like benzotriazole, 1H-benzotriazole, and 5-methylbenzotriazole are structurally related to the benzotriazole moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both thiazole and benzotriazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
